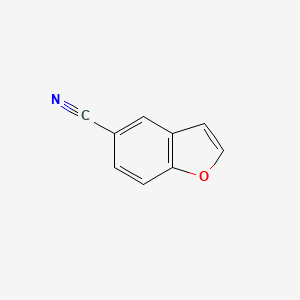

1-Benzofuran-5-carbonitrile

描述

1-Benzofuran-5-carbonitrile is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The carbonitrile group attached to the fifth position of the benzofuran ring indicates the presence of a cyano group (-C≡N) linked to the carbon atom at that position.

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their presence in various bioactive natural products and pharmaceutical drugs. An innovative approach to constructing benzofuran scaffolds involves Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which results in benzofuran-3(2H)-one scaffolds with a quaternary center . Another method includes the palladium-mediated intramolecular carbonylative annulation of o-alkynylphenols, which yields benzo[b]furo[3,4-d]furan-1-ones . These methods highlight the advancements in the synthesis of complex benzofuran structures with potential for diversification in combinatorial synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, which also revealed an intramolecular hydrogen bond . Similarly, the structure of 1-(1-benzofuran-2-yl)-2-chloroethanone was determined, showing that the benzofuran ring system and the carbonyl group are coplanar, with the carbonyl group in a syn position relative to the oxygen atom of the benzofuran ring .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, expanding their utility in organic synthesis. Cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues have been extensively studied, leading to the construction of different ring sizes and types, including fused or spiro structures . These reactions, along with ring-opening and 1,4-addition reactions, demonstrate the versatility of benzofuran derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For example, the crystal packing of 1-(1-benzofuran-2-yl)-2-chloroethanone is governed by C–H⋯O contacts and π–π interactions, which can affect the compound's melting point, solubility, and stability . The presence of functional groups such as the cyano group in 1-benzofuran-5-carbonitrile can also impact its reactivity and interaction with other molecules, which is important for its potential applications in pharmaceuticals and materials science.

科学研究应用

Benzofuran compounds, including 1-Benzofuran-5-carbonitrile, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

In terms of synthesis, novel methods for constructing benzofuran rings have been discovered. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Another application is the synthesis of the benzofuran-5-ol derivative, which was tested for its in vitro antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans. It showed good antifungal activity, suggesting that benzofuran-5-ol is a promising antifungal agent .

-

Pharmaceutical Research

- Benzofuran compounds, including 1-Benzofuran-5-carbonitrile, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

- For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

-

Chemical Synthesis

-

Antifungal Agent

Benzofuran compounds, including 1-Benzofuran-5-carbonitrile, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .

For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

In terms of synthesis, novel methods for constructing benzofuran rings have been discovered. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Another application is the synthesis of the benzofuran-5-ol derivative, which was tested for its in vitro antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans. It showed good antifungal activity, suggesting that benzofuran-5-ol is a promising antifungal agent .

安全和危害

1-Benzofuran-5-carbonitrile is considered hazardous. It can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause eye irritation . Safety precautions include avoiding contact with skin and eyes, wearing protective gloves and safety glasses, and ensuring adequate ventilation .

未来方向

Benzofuran and its derivatives, including 1-Benzofuran-5-carbonitrile, are gaining attention in the field of drug discovery due to their wide array of biological activities . They are being actively explored worldwide as potential natural drug lead compounds . Future research in this area is expected to focus on the development of new therapeutic agents, particularly antimicrobial agents .

属性

IUPAC Name |

1-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFQAFFSEZRQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383570 | |

| Record name | 1-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-5-carbonitrile | |

CAS RN |

79002-39-4 | |

| Record name | 1-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

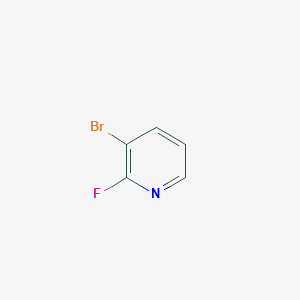

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。